

5-Bromo-1-isopropylbenzoimidazole: A Technical Overview of its Chemical Properties and Structure

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Compound of Interest

| | |
|----------------|-----------------------------------|
| Compound Name: | 5-Bromo-1-isopropylbenzoimidazole |
| Cat. No.: | B177330 |

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known chemical properties and structural features of **5-Bromo-1-isopropylbenzoimidazole**. Due to the limited availability of published data on this specific compound, this document also includes information on closely related analogues to provide a comparative context for its synthesis and spectral characteristics. All quantitative data is summarized in structured tables, and a plausible synthetic pathway is outlined with a corresponding workflow diagram.

Chemical Properties and Structure

5-Bromo-1-isopropylbenzoimidazole, with the molecular formula $C_{10}H_{11}BrN_2$, is a halogenated derivative of N-isopropylated benzimidazole. The presence of the bromine atom and the isopropyl group at the 1-position of the benzimidazole core are expected to significantly influence its physicochemical properties, such as lipophilicity and metabolic stability, making it a compound of interest in medicinal chemistry and drug discovery. The benzimidazole scaffold itself is a well-established pharmacophore found in a variety of biologically active compounds.

[1][2]

Physicochemical Properties

A summary of the available and predicted physicochemical properties of **5-Bromo-1-isopropylbenzoimidazole** is presented in Table 1. It is important to note that some of these values are predicted and have not been experimentally verified. The compound is described as a gray to brown liquid.

| Property | Value | Source |
|---------------------------|--|---------------|
| Molecular Formula | C ₁₀ H ₁₁ BrN ₂ | --- |
| Molecular Weight | 239.11 g/mol | --- |
| Appearance | Gray to brown liquid | Supplier Data |
| Boiling Point (Predicted) | 323.6 ± 34.0 °C | --- |
| Density (Predicted) | 1.46 ± 0.1 g/cm ³ | --- |
| pKa (Predicted) | 4.76 ± 0.10 | --- |
| Melting Point | Data not available | --- |
| Solubility | Data not available | --- |

Structural Information

The structural details of **5-Bromo-1-isopropylbenzoimidazole** are provided in Table 2. The SMILES string and IUPAC name define the precise connectivity and stereochemistry of the molecule.

| Identifier | Value |
|---------------|--|
| IUPAC Name | 5-bromo-1-(propan-2-yl)-1H-benzo[d]imidazole |
| SMILES String | CC(C)N1C=NC2=C1C=CC(Br)=C2 |
| InChI Key | MVNOCKJHUYTFKL-UHFFFAOYSA-N |

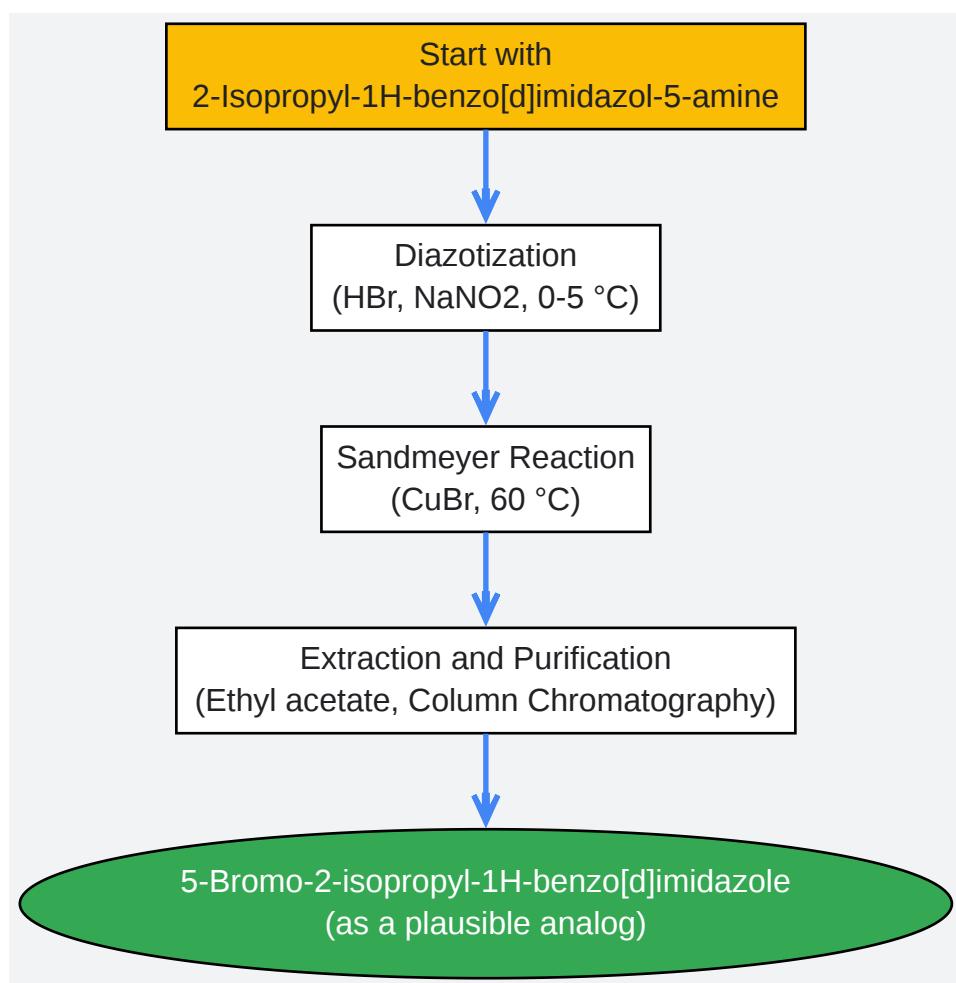
The chemical structure of **5-Bromo-1-isopropylbenzoimidazole** is visualized in the following diagram:

Figure 1: Chemical structure of **5-Bromo-1-isopropylbenzoimidazole**.

Experimental Protocols

A specific, detailed experimental protocol for the synthesis of **5-Bromo-1-isopropylbenzimidazole** is not readily available in the published literature. However, a plausible synthetic route can be adapted from methodologies reported for the synthesis of isomeric and related benzimidazole derivatives. One such approach involves the N-isopropylation of 5-bromobenzimidazole. A more elaborated potential synthesis, based on the preparation of the isomeric 5-Bromo-2-isopropyl-1H-benzo[d]imidazole, would involve a Sandmeyer-type reaction from an amino precursor.[3]

A generalized workflow for a potential synthesis is outlined below:



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Figure 2: Plausible synthetic workflow for a bromo-isopropyl-benzimidazole.

Note: This proposed workflow is for a closely related isomer and would need to be adapted and optimized for the synthesis of **5-Bromo-1-isopropylbenzoimidazole**. The starting material would need to be 1-isopropyl-1H-benzo[d]imidazol-5-amine.

Spectral Data Analysis (Comparative)

No specific experimental spectral data (¹H NMR, ¹³C NMR, IR, Mass Spectrometry) for **5-Bromo-1-isopropylbenzoimidazole** has been found in the reviewed literature. However, the expected spectral characteristics can be inferred from data available for analogous compounds.

- ¹H NMR: The proton NMR spectrum of a related compound, 5-bromo-2-phenyl-1H-benzimidazole, shows characteristic signals for the aromatic protons.[4] For **5-Bromo-1-isopropylbenzoimidazole**, one would expect to see signals corresponding to the isopropyl group (a septet and a doublet) and distinct signals for the three protons on the benzimidazole core.
- IR Spectroscopy: The infrared spectrum of benzimidazoles typically shows characteristic bands for N-H stretching (for unsubstituted benzimidazoles), C=N stretching, and aromatic C-H and C=C stretching.[4][5] For the target molecule, the N-H stretching band would be absent. Key absorptions would be expected in the regions of 1620-1580 cm⁻¹ (C=N stretching) and 3100-3000 cm⁻¹ (aromatic C-H stretching).

Signaling Pathways and Biological Activity

There is no specific information available in the scientific literature regarding the involvement of **5-Bromo-1-isopropylbenzoimidazole** in any signaling pathways or its specific biological activities. However, the benzimidazole scaffold is known to be a "privileged structure" in medicinal chemistry, with derivatives exhibiting a wide range of pharmacological activities, including antimicrobial, antiviral, and anticancer effects.[1][6][7][8] The introduction of a bromine atom and an isopropyl group could modulate these activities, making this compound a candidate for further biological evaluation.

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References

- 1. A Comprehensive Account on Recent Progress in Pharmacological Activities of Benzimidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chemistry of Biologically Active Benzimidazole Scaffolds: Medicinal Chemistry Perspective | Bentham Science [benthamscience.com]
- 3. benchchem.com [benchchem.com]
- 4. rsc.org [rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Biological activity of bis-benzimidazole derivatives on DNA topoisomerase I and HeLa, MCF7 and A431 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Antimicrobial Activities of 1-H-Benzimidazole-based Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
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